N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
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Overview
Description
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a diverse range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the imidazole ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substituents can be introduced to the pyrimidine or imidazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups to the pyrimidine or imidazole rings.
Scientific Research Applications
N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: As a kinase inhibitor, it has potential therapeutic applications in treating diseases such as cancer.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: A pyrimidine derivative with kinase inhibitory activity.
This compound analogs: Compounds with similar structures but different substituents on the imidazole or pyrimidine rings.
Uniqueness
This compound is unique due to its specific combination of a cyclopentyl group, a methyl-imidazole moiety, and a pyrimidine core. This unique structure contributes to its specific binding affinity and selectivity for certain kinases, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSYWKXPXCJQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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